n-(3-(n,n-Dimethylsulfamoyl)phenyl)butyramide
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Overview
Description
n-(3-(n,n-Dimethylsulfamoyl)phenyl)butyramide is an organic compound with the molecular formula C12H18N2O3S This compound is known for its unique chemical structure, which includes a butyramide group attached to a phenyl ring substituted with a dimethylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(3-(n,n-Dimethylsulfamoyl)phenyl)butyramide typically involves the reaction of 3-(n,n-Dimethylsulfamoyl)phenylamine with butyric anhydride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
n-(3-(n,n-Dimethylsulfamoyl)phenyl)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
n-(3-(n,n-Dimethylsulfamoyl)phenyl)butyramide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-(3-(n,n-Dimethylsulfamoyl)phenyl)butyramide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
n-(3-(n,n-Dimethylsulfamoyl)phenyl)acetamide: Similar structure but with an acetamide group instead of a butyramide group.
n-(3-(n,n-Dimethylsulfamoyl)phenyl)propionamide: Similar structure but with a propionamide group.
Uniqueness
n-(3-(n,n-Dimethylsulfamoyl)phenyl)butyramide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its butyramide group provides different steric and electronic effects compared to acetamide or propionamide derivatives, potentially leading to unique reactivity and applications.
Properties
Molecular Formula |
C12H18N2O3S |
---|---|
Molecular Weight |
270.35 g/mol |
IUPAC Name |
N-[3-(dimethylsulfamoyl)phenyl]butanamide |
InChI |
InChI=1S/C12H18N2O3S/c1-4-6-12(15)13-10-7-5-8-11(9-10)18(16,17)14(2)3/h5,7-9H,4,6H2,1-3H3,(H,13,15) |
InChI Key |
LUPKIPCBOIFQHX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC=C1)S(=O)(=O)N(C)C |
Origin of Product |
United States |
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